Cas no 2034489-02-4 (N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-4-sulfonamide)

N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-4-sulfonamide structure
2034489-02-4 structure
Product Name:N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-4-sulfonamide
CAS No:2034489-02-4
MF:C16H13N3O4S3
MW:407.487119436264
CID:6239843
PubChem ID:119101221
Update Time:2025-07-09

N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-4-sulfonamide
    • AKOS026692142
    • N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
    • N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
    • 2034489-02-4
    • F6506-1996
    • N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
    • Inchi: 1S/C16H13N3O4S3/c20-16(11-6-7-23-9-11,14-5-2-8-24-14)10-17-26(21,22)13-4-1-3-12-15(13)19-25-18-12/h1-9,17,20H,10H2
    • InChI Key: VXMXNNHYGMJXOG-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CC2C1=NSN=2)(NCC(C1=CC=CS1)(C1=COC=C1)O)(=O)=O

Computed Properties

  • Exact Mass: 407.00681943g/mol
  • Monoisotopic Mass: 407.00681943g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 170Ų

N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-4-sulfonamide Pricemore >>

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N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-4-sulfonamide Related Literature

Additional information on N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-4-sulfonamide

N-2-(Furan-3-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethyl-2,1,3-Benzothiadiazole-4-Sulfonamide: A Comprehensive Overview

The compound N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-2,1,3-benzothiadiazole-4-sulfonamide, with the CAS number 2034489-02-4, is a highly specialized organic material that has garnered significant attention in the fields of materials science and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzothiadiazole core, a sulfonamide group, and substituents such as a furan ring and a thiophene ring. These structural elements contribute to its distinctive electronic properties and potential applications in advanced materials and drug development.

Recent studies have highlighted the importance of benzothiadiazole derivatives in the development of organic semiconductors. The presence of the benzothiadiazole moiety in this compound provides it with excellent electron-withdrawing properties, making it a promising candidate for use in organic field-effect transistors (OFETs) and other electronic devices. Researchers have demonstrated that such compounds can exhibit high charge carrier mobility and stability under various operating conditions, which are critical for practical applications in flexible electronics.

The substitution pattern of this compound further enhances its functional versatility. The furan and thiophene rings are both heterocyclic aromatic systems known for their conjugation abilities and redox properties. These groups can significantly influence the electronic characteristics of the molecule, potentially tuning its absorption spectrum and reactivity. Recent advancements in synthetic chemistry have enabled the precise control of these substituents, allowing for tailored molecular designs that address specific application needs.

In the pharmaceutical sector, this compound has shown potential as a scaffold for drug design. The sulfonamide group is a common feature in many bioactive molecules due to its ability to form hydrogen bonds and interact with biological targets. Studies have indicated that this compound may exhibit anti-inflammatory or antioxidant properties, which could be exploited for therapeutic purposes. However, further research is required to fully understand its pharmacokinetic profile and bioavailability.

From an environmental perspective, the synthesis and application of this compound must adhere to strict sustainability guidelines. Researchers are increasingly focusing on developing eco-friendly synthesis routes that minimize waste and energy consumption. The use of renewable feedstocks and catalytic processes has emerged as a key strategy in this regard.

In conclusion, N-2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-benzothiadiazole-sulfonamide represents a cutting-edge material with diverse potential applications across multiple disciplines. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial development. As our understanding of its properties continues to grow, so too will its role in shaping future technologies.

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